Pomalidomide-PEG6-NH2 hydrochloride is a synthetic compound that serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a Pomalidomide-based ligand, which interacts with the cereblon E3 ubiquitin ligase, and a six-unit polyethylene glycol (PEG) linker that facilitates the conjugation of this ligand to target proteins. The compound is primarily utilized in research settings for its potential to selectively degrade proteins via the ubiquitin-proteasome system, making it a valuable tool in drug discovery and development.
Pomalidomide-PEG6-NH2 hydrochloride is classified as an E3 ligase ligand-linker conjugate. It is derived from Pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. The compound's CAS number is 2341841-01-6, and its molecular formula is C25H36ClN3O10, with a molecular weight of 574.02 g/mol .
The synthesis of Pomalidomide-PEG6-NH2 hydrochloride typically involves several key steps:
The entire synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Pomalidomide-PEG6-NH2 hydrochloride has a complex molecular structure characterized by:
The structural representation can be summarized as follows:
These structural details are critical for understanding how the compound interacts with biological systems and its potential applications in targeted protein degradation .
Pomalidomide-PEG6-NH2 hydrochloride participates in various chemical reactions relevant to its function as a PROTAC component:
These reactions are fundamental to the mechanism by which PROTACs operate, enabling selective protein degradation in cellular contexts .
The mechanism of action for Pomalidomide-PEG6-NH2 hydrochloride hinges on its role within PROTAC technology:
This targeted approach allows researchers to manipulate protein levels within cells effectively, providing insights into protein function and disease mechanisms .
Pomalidomide-PEG6-NH2 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for researchers when handling and utilizing this compound in laboratory settings .
Pomalidomide-PEG6-NH2 hydrochloride finds applications primarily in:
The versatility of this compound makes it a crucial tool in advancing therapeutic strategies against various diseases, particularly cancer .
PROteolysis TArgeting Chimeras (PROTACs®) represent a paradigm shift in therapeutic intervention, moving beyond occupancy-based inhibition toward event-driven catalytic protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a linker that spatially optimizes their interaction [1] . The clinical validation of PROTACs accelerated with the discovery of immunomodulatory imide drug (IMiD) ligands like pomalidomide, which exhibit high-affinity cereblon (CRBN) binding [8]. Unlike traditional inhibitors requiring sustained occupancy, PROTACs operate catalytically—a single PROTAC molecule can facilitate the degradation of multiple target proteins through ubiquitin-proteasome system (UPS) recruitment [9].
Pomalidomide-PEG₆-NH₂ hydrochloride epitomizes the evolution of linker-optimized PROTAC building blocks. Early degraders used alkyl chain linkers with limited solubility and metabolic stability. The integration of polyethylene glycol (PEG) spacers addressed these limitations by enhancing hydrophilicity and reducing nonspecific binding [9]. PEG₆—a 24-atom hexaethylene glycol chain—provides an optimal balance between length (∼30 Å) and flexibility, enabling efficient ternary complex formation between target proteins and CRBN [5] . This evolution reflects a broader trend: 80% of clinical-stage PROTACs now incorporate PEG-based linkers due to their favorable pharmacokinetic properties [9].
Table 1: Evolution of IMiD-Based PROTAC Building Blocks
Generation | Key Compounds | Advantages |
---|---|---|
1st | Thalidomide analogs | Initial CRBN engagement; limited degradation efficiency |
2nd | Lenalidomide derivatives | Improved binding specificity; reduced off-target effects |
3rd | Pomalidomide-PEG₆-NH₂ HCl | Optimized linker length; enhanced solubility; modular conjugation capability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1